
(5-Amino-4-methylpyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-4-methylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both an amino group and a boronic acid group on the pyridine ring provides unique reactivity and binding properties, making it a versatile building block for the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-4-methylpyridin-3-yl)boronic acid typically involves the following steps:
Nitration: The starting material, 4-methylpyridine, is nitrated to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Borylation: The final step involves the introduction of the boronic acid group. This can be achieved through a palladium-catalyzed borylation reaction using a boron reagent such as bis(pinacolato)diboron.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for the borylation step.
Análisis De Reacciones Químicas
Types of Reactions: (5-Amino-4-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the boronic acid group can undergo Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are used under mild conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Borane derivatives.
Substitution: Amino-substituted derivatives.
Suzuki-Miyaura Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
(5-Amino-4-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the design of enzyme inhibitors and as a probe for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of (5-Amino-4-methylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme and inhibit its activity. The amino group can also participate in hydrogen bonding and electrostatic interactions, further enhancing the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
(5-Methylpyridin-3-yl)boronic acid: Lacks the amino group, resulting in different reactivity and binding properties.
(5-Amino-2-methylpyridin-3-yl)boronic acid: The position of the methyl group affects the electronic properties and reactivity of the compound.
(5-Amino-4-chloropyridin-3-yl)boronic acid: The presence of a chlorine atom introduces additional reactivity and potential for further functionalization.
Uniqueness: (5-Amino-4-methylpyridin-3-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the pyridine ring. This combination of functional groups provides a versatile platform for the synthesis of a wide range of derivatives and allows for diverse applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C6H9BN2O2 |
|---|---|
Peso molecular |
151.96 g/mol |
Nombre IUPAC |
(5-amino-4-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3,10-11H,8H2,1H3 |
Clave InChI |
XVVVCLLSZLLRRI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=CC(=C1C)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



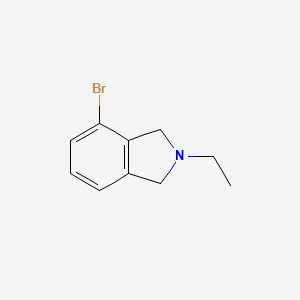
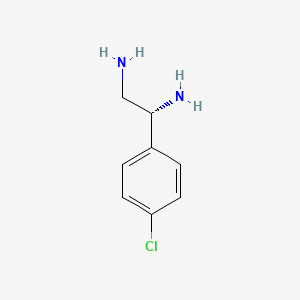
![4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13031884.png)
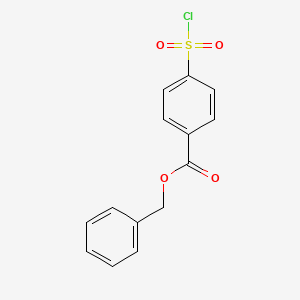
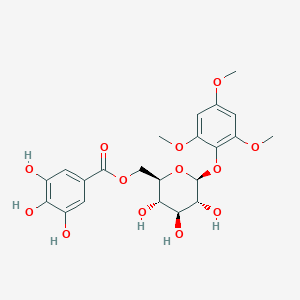

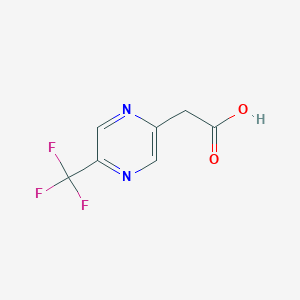

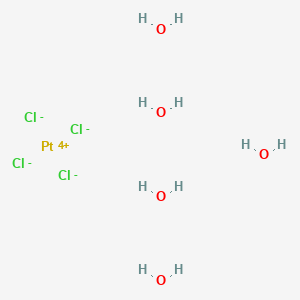

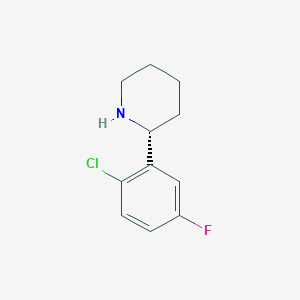
![5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)

